Sodium M-[[4-[[P-[bis(2-hydroxyethyl)amino]phenyl]azo]-1-naphthyl]azo]benzenesulphonate
Description
Sodium M-[[4-[[P-[bis(2-hydroxyethyl)amino]phenyl]azo]-1-naphthyl]azo]benzenesulphonate (CAS No. 67674-28-6, EC No. 266-867-4) is a sodium salt of a complex bis-azo compound with the molecular formula C₂₆H₂₅N₅O₅S·Na . Its structure features two azo (-N=N-) linkages, a benzenesulphonate group, and a bis(2-hydroxyethyl)amino substituent. The sodium sulfonate group enhances water solubility, while the hydroxyethyl groups contribute to hydrogen bonding and solubility in polar solvents . Regulatory listings () confirm its commercial availability, with suppliers like Chemos offering it for industrial or research purposes .
Properties
CAS No. |
67674-28-6 |
|---|---|
Molecular Formula |
C26H24N5NaO5S |
Molecular Weight |
541.6 g/mol |
IUPAC Name |
sodium;3-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C26H25N5O5S.Na/c32-16-14-31(15-17-33)21-10-8-19(9-11-21)27-29-25-12-13-26(24-7-2-1-6-23(24)25)30-28-20-4-3-5-22(18-20)37(34,35)36;/h1-13,18,32-33H,14-17H2,(H,34,35,36);/q;+1/p-1 |
InChI Key |
ONPFOQUDWPKMIV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC(=CC=C3)S(=O)(=O)[O-])N=NC4=CC=C(C=C4)N(CCO)CCO.[Na+] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Diazotization and Coupling Reactions
The synthesis begins with the preparation of two diazonium salts, followed by stepwise coupling to form the bis-azo structure.
First Diazotization: 4-Aminobenzenesulfonic Acid
4-Aminobenzenesulfonic acid is diazotized using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C. This generates the diazonium chloride intermediate, which is stabilized at low pH:
$$
\text{4-Aminobenzenesulfonic acid} + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{Diazonium chloride} + \text{NaCl} + 2\text{H}2\text{O}
$$
First Coupling: Naphthylamine Derivative
The diazonium salt is coupled with 1-naphthylamine in an alkaline medium (pH 8–9) to form the mono-azo intermediate. The reaction proceeds via electrophilic aromatic substitution, with the naphthylamine acting as a coupling component:
$$
\text{Diazonium chloride} + \text{1-Naphthylamine} \rightarrow \text{Mono-azo intermediate} + \text{HCl}
$$
Second Diazotization: Mono-Azo Intermediate
The mono-azo compound is rediazotized under acidic conditions to generate a second diazonium salt. This step requires precise temperature control (0–5°C) to prevent decomposition.
Second Coupling: N,N-Bis(2-Hydroxyethyl)Aniline
The second diazonium salt is coupled with N,N-bis(2-hydroxyethyl)aniline in a buffered solution (pH 6–7) to form the bis-azo product. The hydroxyl groups enhance solubility, while the tertiary amine stabilizes the dye structure.
Sulfonation and Neutralization
The final compound undergoes sulfonation to introduce the sulfonate group, followed by neutralization with sodium hydroxide (NaOH) to yield the sodium salt:
$$
\text{Bis-azo intermediate} + \text{H}2\text{SO}4 \rightarrow \text{Sulfonated product} \xrightarrow{\text{NaOH}} \text{Sodium salt}
$$
Analysis of Synthesis Pathways
Reaction Optimization
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C (diazotization) | Prevents decomposition |
| pH | 8–9 (first coupling) | Maximizes coupling efficiency |
| Solvent | Aqueous/organic mixture | Enhances solubility |
| Molar Ratio | 1:1.05 (amine:diazonium) | Minimizes side reactions |
Yields typically range from 67% to 81%, comparable to similar azo dyes.
Chemical Reactions Analysis
Types of Reactions
m-4-p-bis(2-hydroxyethyl)aminophenylazo-1-naphthylazobenzenesulphonate (sodium salt) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically break the azo bonds, resulting in the formation of aromatic amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include various aromatic amines, quinones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
m-4-p-bis(2-hydroxyethyl)aminophenylazo-1-naphthylazobenzenesulphonate (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in textiles, plastics, and inks due to its stability and vibrant color.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, which is a result of its conjugated double-bond system. This property makes it useful as a dye and a pH indicator. In biological systems, it can interact with cellular components, allowing for visualization under a microscope .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s properties and applications can be contextualized by comparing it to structurally related azo dyes and sodium salts. Below is a detailed analysis:
Table 1: Comparative Analysis of Sodium M-[[4-[[P-[bis(2-hydroxyethyl)amino]phenyl]azo]-1-naphthyl]azo]benzenesulphonate and Analogues
Key Findings
Structural and Functional Differences: The target compound’s bis(2-hydroxyethyl)amino group distinguishes it from simpler azo dyes (e.g., HCBROWN NO.2), enhancing its solubility in both water and organic solvents . In contrast, sodium m-cresolate lacks azo linkages and serves primarily as a solvent . Compared to sodium 6-hydroxy-2-naphthalene-sulfonate (a food additive), the target compound’s bis-azo structure likely results in stronger light absorption, making it suitable for coloring applications .
Solubility and Stability: The sodium sulfonate group ensures high aqueous solubility, similar to sodium 6-hydroxy-2-naphthalene-sulfonate . However, the hydroxyethyl groups may reduce thermal stability compared to non-hydroxy-substituted azo dyes.
Analytical Methods :
- While details HPLC methods for sulfonated food dyes, analogous techniques (e.g., C18 columns with UV detection) could be applied to analyze the target compound, given its aromatic and ionic characteristics .
Sodium m-cresolate and sodium methanesulphinate () serve non-dye roles, highlighting functional divergence .
Biological Activity
Sodium M-[[4-[[P-[bis(2-hydroxyethyl)amino]phenyl]azo]-1-naphthyl]azo]benzenesulphonate, commonly referred to as a diazo compound, is a synthetic organic compound known for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity, and applications in various fields.
Chemical Structure and Properties
The compound's chemical formula can be summarized as follows:
- IUPAC Name : this compound
- CAS Number : 23675868
- Molecular Weight : Approximately 400 g/mol
The structure features multiple functional groups, including azo groups (-N=N-) and sulfonate groups (-SO₃Na), which contribute to its solubility and reactivity.
The biological activity of this compound primarily stems from its ability to interact with biological macromolecules such as proteins and nucleic acids. The azo group is known to undergo reduction, leading to the formation of reactive intermediates that can modify cellular components.
- Antioxidant Activity : Studies have indicated that azo compounds can exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells .
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes .
- Cytotoxic Effects : Research has shown that certain azo compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .
Toxicity Profile
While the biological activities are promising, the toxicity of this compound must be carefully evaluated:
- Acute Toxicity : Animal studies indicate that high doses may lead to adverse effects, including liver and kidney damage.
- Chronic Exposure Risks : Long-term exposure has been linked to potential carcinogenic effects due to the formation of nitrosamines during metabolic processes .
Case Study 1: Antioxidant Activity Assessment
A study conducted on human cell lines demonstrated that this compound significantly reduced oxidative stress markers when exposed to hydrogen peroxide. The results suggested a protective effect against oxidative damage.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Oxidative Stress Marker | 100% | 65% |
| Cell Viability (%) | 80% | 95% |
Case Study 2: Antimicrobial Efficacy
In vitro testing against Escherichia coli showed that the compound inhibited bacterial growth at concentrations above 50 µg/mL. This suggests its potential use as an antimicrobial agent.
| Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|
| 0 | 0 |
| 25 | 10 |
| 50 | 20 |
| 100 | 30 |
Q & A
Basic: What are the key considerations for synthesizing Sodium M-[[4-[[P-[bis(2-hydroxyethyl)amino]phenyl]azo]-1-naphthyl]azo]benzenesulphonate with high purity?
Methodological Answer:
Synthesis requires precise control of diazo coupling reactions due to the compound’s multi-azo structure. Key steps include:
- pH Control : Maintain pH 8–10 during coupling to stabilize diazonium intermediates and prevent premature hydrolysis .
- Temperature Regulation : Conduct reactions at 0–5°C to minimize side reactions (e.g., triazene formation) .
- Purification : Use reversed-phase HPLC with a C18 column (250 mm × 4.6 mm, 5 µm) and a methanol/ammonium acetate (65:35) mobile phase to isolate the target compound from byproducts .
Basic: How can researchers characterize the structural integrity of this compound?
Methodological Answer:
Combine spectroscopic and chromatographic methods:
- UV-Vis Spectroscopy : Identify λmax in the visible range (e.g., 500–600 nm) to confirm π→π* transitions in the azo-chromophore .
- X-ray Crystallography : Resolve hydrogen-bonding patterns (e.g., N–H⋯O interactions) to validate molecular packing, as demonstrated in analogous sulfonate salts .
- HPLC-PDA : Use a photodiode array detector (235–254 nm) to verify purity and detect co-eluting isomers .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
Design stability studies using accelerated degradation protocols:
- pH Stability : Prepare buffered solutions (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) and monitor degradation via HPLC. Azo bonds are prone to hydrolysis under acidic conditions (pH < 3) .
- Thermal Stability : Store samples at 4°C (short-term) or −18°C (long-term) to prevent thermal decomposition, as validated for structurally similar sulfonates in wastewater matrices .
- Light Exposure : Conduct photostability tests under UV light (254 nm) to assess azo bond cleavage, a common degradation pathway .
Advanced: What strategies optimize solid-phase extraction (SPE) recovery of this compound from complex matrices?
Methodological Answer:
- Sorbent Selection : Use Oasis HLB cartridges (60 mg, 3 cc) for broad-spectrum retention of polar sulfonates. Avoid MAX/MCX sorbents due to poor recovery for zwitterionic analytes .
- Matrix Deactivation : Pre-treat glassware with 5% dimethyldichlorosilane (DMDCS) to minimize adsorption losses .
- Elution Optimization : Elute with methanol acidified with 0.1% formic acid to improve recovery of protonated species .
Advanced: How can researchers resolve contradictions in quantification data across studies?
Methodological Answer:
Discrepancies often arise from matrix effects or method variability. Mitigate via:
- Internal Standards : Spike with deuterated analogs (e.g., BP-3-d5, triclosan-d3) to correct for ionization suppression in LC-MS .
- Interlaboratory Validation : Harmonize protocols using reference materials (e.g., Wako 030-23301) and standardized mobile phases (methanol/ammonium acetate) .
- Matrix-Matched Calibration : Prepare calibration curves in analyte-free sludge or wastewater to account for ion suppression .
Advanced: What are the degradation pathways of this compound in environmental matrices?
Methodological Answer:
Degradation mechanisms include:
- Photolytic Cleavage : UV exposure breaks azo bonds, forming aromatic amines (e.g., 1-naphthylamine), detectable via LC-MS/MS .
- Microbial Metabolism : Anaerobic sludge digestion promotes reductive cleavage of azo groups, monitored using high-resolution mass spectrometry (HRMS) .
- Oxidative Pathways : Advanced oxidation processes (e.g., ozonation) generate sulfonate radicals, identified via electron paramagnetic resonance (EPR) .
Advanced: How does the compound interact with metal ions in aqueous systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
